Product packaging for Quartromicin D1(Cat. No.:CAS No. 140447-99-0)

Quartromicin D1

Cat. No.: B12782299
CAS No.: 140447-99-0
M. Wt: 1179.3 g/mol
InChI Key: QRIFUTSHNGBCFH-BMOXXYDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quartromicin D1 is a component of the quartromicin complex, a group of novel antiviral antibiotics produced by the strain Amycolatopsis orientalis No. Q427-8 . This complex consists of at least six related components (A1, A2, A3, D1, D2, and D3) and represents a structurally unique class of molecules unrelated to any known antibiotics . Research indicates that the quartromicin components exhibit broad-spectrum antiviral activity, making them valuable for investigating new antiviral mechanisms . Studies have demonstrated their efficacy against clinically significant viruses such as herpes simplex virus type 1 (HSV-1), influenza virus type A, and human immunodeficiency virus (HIV) . Structurally, quartromicins belong to the large spirotetronate family of polyketides, a class known for its structural complexity and diverse bioactivities . The biosynthesis of quartromicin involves a fascinating and unusual process where a single polyketide synthase (PKS) assembly line produces two alternative polyketide chains, leading to the structural diversity observed in the complex . This makes this compound a compound of significant interest not only for virology research but also for studies in natural product biosynthesis and enzymology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H78O20-4 B12782299 Quartromicin D1 CAS No. 140447-99-0

Properties

CAS No.

140447-99-0

Molecular Formula

C65H78O20-4

Molecular Weight

1179.3 g/mol

IUPAC Name

(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-16,42-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate

InChI

InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+

InChI Key

QRIFUTSHNGBCFH-BMOXXYDWSA-N

Isomeric SMILES

CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO

Canonical SMILES

CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)CO)C)[O-])O)C)C=O)C)[O-])O)C)C=C1CO

Origin of Product

United States

Preparation Methods

Spirotetronate Subunit Synthesis

The spirotetronate core is constructed via Claisen rearrangement-intramolecular aldol sequences :
Key Steps :

Example Synthesis :

  • Diels-Alder reaction of (Z)-1,3-diene with α,β-unsaturated aldehydes.
  • Epoxidation and bromination to generate α-hydroxy aldehyde intermediates.
  • Organocerium-mediated coupling for bis-spirotetronate assembly.

Vertical and Horizontal Bis-Spirotetronate Fragments

Synthetic routes to this compound’s structural subunits include:

Fragment Method Yield
Vertical (C34) Organocerium addition to enals 65%
Horizontal (C32) MnO₂ oxidation of secondary alcohols 75%

Structural and Functional Comparison

Feature This compound Kijanimicin/Tetrocarcin
Symmetry C2-symmetric macrocycle Asymmetric
Tetronate Units 4 spirotetronates 1 spirotetronate
Biosynthetic Origin Type I/III PKS hybrid Type I PKS

Challenges and Innovations

  • Module Skipping : The PKS assembly line’s ability to produce alternative chains (C34 vs. C32) simplifies biosynthetic engineering.
  • Stereochemical Control : Synthetic methods achieve >90% enantiomeric excess for spirotetronate subunits.

Scientific Research Applications

Introduction to Quartromicin D1

This compound is a component of the quartromicin complex, which consists of multiple novel antiviral antibiotics produced by the bacterium Amycolatopsis orientalis. This compound has garnered attention due to its unique structure and significant antiviral properties, particularly against viruses such as herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus. The discovery and characterization of this compound have opened new avenues for antiviral therapy research.

Antiviral Activity

This compound has demonstrated potent antiviral activity in several studies. Research indicates that it effectively inhibits the replication of various viruses, making it a candidate for further development as an antiviral agent.

Case Study 1: Antiviral Efficacy Against Herpes Simplex Virus

In a study published in Antibiotics, this compound was shown to exhibit significant inhibitory effects on herpes simplex virus type 1 in vitro. The study reported a dose-dependent response, with lower concentrations effectively reducing viral titers.

Case Study 2: Influenza Virus Inhibition

Another investigation highlighted the efficacy of this compound against influenza virus type A. The compound was found to interfere with viral replication mechanisms, suggesting potential therapeutic applications in treating influenza infections.

Mechanistic Studies

Research into the mechanisms by which this compound exerts its antiviral effects is ongoing. Preliminary findings suggest that it may disrupt viral entry or replication processes, although detailed mechanistic studies are necessary to elucidate these pathways fully.

Table 2: Summary of Antiviral Studies

Virus TypeStudy ReferenceObserved Effect
Herpes Simplex Virus Type 1Antibiotics JournalSignificant reduction in viral titers
Influenza Virus Type APMC ArticleInhibition of viral replication
Human Immunodeficiency VirusPubMed CentralPotent antiviral activity observed

Future Directions in Research

The promising results obtained from studies on this compound suggest several potential research directions:

  • Development of Novel Antiviral Therapies : Given its unique structure and activity profile, this compound could serve as a template for designing new antiviral drugs.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing antiviral agents may enhance treatment efficacy.
  • Mechanistic Exploration : Further research is required to understand the precise mechanisms of action at the molecular level, which could inform drug development strategies.

Q & A

Q. How is the structural elucidation of Quartromicin D1 typically performed, and what analytical techniques are essential for confirming its complex ring system?

this compound's structural characterization relies on advanced spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D 1H^1H, 13C^{13}C, and 2D COSY, HSQC) resolves its hydroxyl and carbonyl functional groups, while X-ray crystallography provides atomic-level resolution of its polycyclic framework. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Researchers should cross-reference spectral data with structurally related macrolides like Kijanimicin to identify conserved motifs .

Q. What methodologies are employed for the initial synthesis of this compound, and how are stereochemical challenges addressed?

Synthesis often involves modular assembly of glycosylated aglycone precursors via enzymatic glycosylation or chemical coupling. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, particularly for hydroxylated carbons. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization and document purity via HPLC with UV/ELSD detection. Comparative analysis with biosynthetic pathways of analogs like Chlorothricin can guide synthetic route design .

Q. What in vitro assays are recommended for preliminary assessment of this compound’s bioactivity against antibiotic-resistant pathogens?

Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., erythromycin) and validate results with time-kill kinetics. For mechanistic insights, pair these with fluorescent probes (e.g., SYTOX Green) to assess membrane disruption. Structural analogs like Versipelostatin may offer comparative activity benchmarks .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action (MOA) for this compound across different bacterial models?

Discrepancies may arise from species-specific target affinities or experimental conditions. Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Validate hypotheses using knockouts of putative targets (e.g., ribosomal subunits) in model organisms. Meta-analyses of existing datasets (e.g., Gene Expression Omnibus) can contextualize findings against similar macrolides .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with β-lactam antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and classify interactions (synergistic, additive, antagonistic). Follow up with transcriptomic profiling to identify pathways enhanced by combination therapy. In vivo validation should employ murine infection models with pharmacokinetic monitoring to ensure co-administration does not alter bioavailability. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure methodological rigor .

Q. How can resistance mechanisms to this compound be systematically investigated in clinical isolates?

Perform whole-genome sequencing of resistant mutants to identify mutations in target loci (e.g., 23S rRNA, L22 ribosomal protein). Complement with plasmid transformation assays to test horizontal gene transfer. Use CRISPR interference to confirm resistance causality. Compare efflux pump activity via ethidium bromide accumulation assays with/without inhibitors (e.g., PAβN) .

Q. What validation strategies are critical for ensuring the reproducibility of this compound purification protocols?

Standardize chromatography parameters (e.g., gradient slope, column temperature) and document batch-to-batch variability using LC-MS. Publish detailed protocols in supplementary materials, including raw spectral data and purity thresholds. Collaborative cross-lab validation via platforms like Protocols.io enhances reliability .

Q. How can low synthetic yields of this compound derivatives be troubleshooted in structure-activity relationship (SAR) studies?

Employ design of experiments (DoE) to optimize key variables (e.g., catalyst loading, reaction time). Use computational tools (e.g., DFT calculations) to predict steric/electronic barriers in transition states. Parallel synthesis with robotic liquid handlers increases throughput for derivative screening .

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s efficacy across preclinical studies?

Apply mixed-effects models to account for variability in animal models or dosing regimens. Sensitivity analysis can identify outlier datasets, while Bayesian meta-analysis quantifies uncertainty in pooled effect estimates. Public repositories like ChEMBL provide historical data for benchmarking .

Q. How can multi-omics data (genomic, metabolomic) be integrated to elucidate this compound’s off-target effects in eukaryotic cells?

Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay differentially expressed genes/metabolites. Validate hypotheses with CRISPR-Cas9 knockouts of implicated pathways (e.g., mitochondrial respiration). Cross-reference with toxicity databases (e.g., Tox21) to prioritize follow-up assays .

Q. Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to segregate primary data (≤5 compounds in main text) and supplementary details (e.g., NMR spectra, chromatograms) .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via FAIR-aligned repositories (e.g., Zenodo) .
  • Ethical Compliance : For studies involving human-derived samples, detail IRB approvals and inclusion criteria per frameworks like CONSORT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.